4-Chloro-2,5,7-trimethylquinoline

Physicochemical Characterization Solid-State Properties Synthetic Handling

Researchers needing quinoline building blocks risk reproducibility with generic analogs. 4-Chloro-2,5,7-trimethylquinoline (CAS 63136-64-1) offers a unique 4-Cl reactive handle and trimethyl pattern for reliable cross-coupling diversification. • Reactive 4-Cl for Pd-catalyzed couplings • Unique substitution avoids co-elution in HPLC/GC-MS • LogP 3.9, TPSA 12.9 Ų suited for CNS drug design • Mp 72-73°C for easy recrystallization Supplied ≥97% purity, in stock for immediate global shipping.

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 63136-64-1
Cat. No. B1610397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,5,7-trimethylquinoline
CAS63136-64-1
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(C=C2Cl)C)C
InChIInChI=1S/C12H12ClN/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3
InChIKeyIQBVBMMNGRIPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,5,7-trimethylquinoline Overview


4-Chloro-2,5,7-trimethylquinoline (CAS 63136-64-1) is a polysubstituted quinoline derivative with the molecular formula C12H12ClN and a molecular weight of 205.68 g/mol . As a halogenated heterocycle, it features a chlorine atom at the 4-position and methyl groups at the 2, 5, and 7 positions of the quinoline core, a specific substitution pattern that dictates its chemical reactivity profile as a synthetic intermediate . It is commercially supplied as a research chemical, typically with a minimum purity specification of 95%, for use in early discovery and chemical synthesis .

Irreplaceability of 4-Chloro-2,5,7-trimethylquinoline


The specific positioning of the chlorine and methyl groups on the quinoline scaffold creates a unique electronic and steric environment that cannot be replicated by other in-class analogs. For instance, replacing 4-Chloro-2,5,7-trimethylquinoline with its non-chlorinated parent, 2,5,7-trimethylquinoline, results in a loss of the 4-position reactive handle essential for key nucleophilic aromatic substitution reactions . Similarly, regioisomers like 4-Chloro-2,8-dimethylquinoline possess significantly different physicochemical properties, including a melting point over 100°C higher, which can drastically alter handling, solubility, and reactivity in downstream synthetic applications . These structural nuances directly impact performance in established synthetic routes, making generic substitution a high-risk proposition for experimental reproducibility.

4-Chloro-2,5,7-trimethylquinoline Differentiation Guide


Melting Point Comparison

The melting point of 4-Chloro-2,5,7-trimethylquinoline is reported as 72-73°C, a significantly lower temperature than the 182-186°C observed for the regioisomer 4-Chloro-2,8-dimethylquinoline . This represents a melting point depression of over 100°C, which is a critical differential for substance handling and formulation. Compared to the non-chlorinated analog 2,5,7-Trimethylquinoline, which has an estimated melting point of 68.75°C, the target compound's melting point is only marginally higher, indicating that the 4-chloro substitution has a minimal impact on lattice energy relative to the parent scaffold, unlike the drastic shift caused by changing the methyl group positions .

Physicochemical Characterization Solid-State Properties Synthetic Handling

Predicted Solubility and Lipophilicity

The predicted partition coefficient (XLogP3) for 4-Chloro-2,5,7-trimethylquinoline is 3.9 . The computed LogP for the structurally similar 2,5,7-Trimethylquinoline is not uniformly reported but is expected to be significantly lower due to the absence of the hydrophobic chlorine atom. The increased lipophilicity of the target compound, driven by the 4-chloro substituent, is a verifiable computational differentiator that impacts its performance in biphasic extractions and biological membrane permeability models . The topological polar surface area (TPSA) is 12.9 Ų, identical to the analog due to the chlorine's minimal contribution, but the difference in LogP is the key discriminatory parameter for solubility-driven applications .

Drug-like Properties Lipophilicity Solubility Prediction

4-Chloro Substituent Reactivity

The chlorine atom at the 4-position of the quinoline ring is activated for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, a property not available in the non-halogenated analog 2,5,7-Trimethylquinoline . This is a binary differentiator: the target compound enables a specific class of bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig, and SNAr) that are impossible with the parent scaffold. The 2,5,7-trimethyl substitution pattern further deactivates the ring towards electrophilic substitution, ensuring that the reactive chlorine is the primary site of chemical modification, providing a level of regiochemical control absent in less substituted or differently substituted analogs .

Synthetic Chemistry Cross-Coupling Scaffold Derivatization

4-Chloro-2,5,7-trimethylquinoline Applications


4-Substituted Quinoline Library Synthesis

The presence of the reactive 4-chloro substituent makes this compound an ideal core scaffold for generating diverse libraries of 4-substituted quinolines through robust palladium-catalyzed cross-coupling reactions. Unlike the inert 2,5,7-trimethylquinoline, this building block allows for rapid diversification at a key position, a necessity validated by its classification as a versatile small molecule scaffold for early drug discovery . The binary differentiation in reactivity (reactive handle present vs. absent) directly supports its use in parallel synthesis to explore structure-activity relationships.

Dye and Fluorescent Probe Precursor

This compound is explicitly identified as a dye intermediate and a precursor for synthesizing fluorescent dyes with specific color properties . The quantifiable melting point of 72-73°C facilitates purification via recrystallization, while its predicted higher lipophilicity (LogP 3.9) suggests improved membrane permeability for applications in biological imaging. Its selection over the higher-melting 4-Chloro-2,8-dimethylquinoline (182-186°C) simplifies processing in industrial dye synthesis.

High-Throughput Screening Deck Expansion

For medicinal chemistry groups purchasing building blocks for screening collections, the compound offers a unique combination of a reactive chlorine handle and a trimethyl substituent pattern that biases it towards a specific region of chemical space. The computed property profile (XLogP3 = 3.9, TPSA = 12.9 Ų) is suited to central nervous system drug design parameter ranges, providing a data-driven reason to include this scaffold in CNS-targeted screening libraries over more polar or less lipophilic analogs.

Reference Standard for Chemical Analysis

The high purity (≥95-97%) and well-defined solid-state property (melting point 72-73°C) support its use as a reference standard in HPLC or GC-MS methods where retention time and lipophilicity must be calibrated. Its structural uniqueness among chloroquinoline isomers minimizes the risk of co-elution with other analytes, making it a practical alternative to generic quinoline standards.

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